7-Chloro-6-methylpteridine-2,4-diamine, also known as 6-methylpteridine-2,4-diamine, is a heterocyclic compound classified under pteridines, which are nitrogen-containing bicyclic compounds. This particular compound has the molecular formula and a molecular weight of approximately 176.18 g/mol. It is recognized for its potential applications in pharmaceuticals and biochemistry due to its structural similarity to folic acid derivatives and its ability to inhibit certain enzymes involved in metabolic pathways.
The compound is cataloged under the Chemical Abstracts Service with the number 708-74-7. It falls within the category of heterocyclic compounds, specifically those containing multiple nitrogen atoms. Its classification as a pteridine highlights its relevance in biological systems, particularly in the synthesis of nucleotides and amino acids.
The synthesis of 7-Chloro-6-methylpteridine-2,4-diamine typically involves several steps starting from simpler precursors. One common synthetic route includes:
For large-scale production, optimizing reaction conditions such as temperature and solvent choice can enhance yield and purity. The use of dispersants during purification can also facilitate easier separation of the compound from reaction mixtures.
7-Chloro-6-methylpteridine-2,4-diamine can participate in various chemical reactions:
Reactions typically involve reagents like sodium hydride for nucleophilic substitutions or oxidizing agents like hydrogen peroxide for oxidation processes .
The mechanism of action for 7-Chloro-6-methylpteridine-2,4-diamine primarily revolves around its role as an inhibitor in metabolic pathways. It mimics folic acid derivatives, thereby interfering with the synthesis of nucleic acids by inhibiting enzymes such as dihydrofolate reductase (DHFR). This inhibition disrupts DNA synthesis and cell division, making it a candidate for therapeutic applications in cancer treatment .
Key chemical properties include:
The compound's logP value is approximately , indicating moderate lipophilicity which affects its bioavailability in biological systems .
7-Chloro-6-methylpteridine-2,4-diamine has several scientific uses:
Pteridine derivatives constitute a privileged scaffold in medicinal chemistry due to their structural resemblance to essential biological cofactors and their versatile interactions with therapeutic targets. These nitrogen-containing heterocyclic compounds (C₆H₄N₄ core) demonstrate remarkable pharmacological diversity, serving as key structural motifs in agents ranging from antiparasitic to anticancer therapeutics [3] [8]. The intrinsic electronic properties of the pteridine ring system facilitate binding to enzymatic active sites involved in nucleotide metabolism and redox processes, making them particularly valuable in targeting disease-associated pathways [6] [7].
The 2,4-diaminopteridine substructure – present in 7-chloro-6-methylpteridine-2,4-diamine – is especially significant as it mimics the natural pterin cofactor while enabling strategic modifications to enhance target specificity and potency. This scaffold has been successfully leveraged in the development of inhibitors against Trypanosoma brucei pteridine reductase 1 (PTR1), a critical enzyme for parasitic folate metabolism [2] [7]. Additionally, 2,4-diaminopteridine derivatives exhibit potent radical scavenging properties and lipoxygenase inhibition (IC₅₀ values down to 100 nM), positioning them as promising anti-inflammatory agents [6].
Table 1: Therapeutic Applications of Select Pteridine Derivatives
Compound Class | Biological Target | Key Activity | Reference |
---|---|---|---|
2,4-Diamino-6-substituted pteridines | TbPTR1/LmPTR1 | Antitrypanosomal/antileishmanial | [7] |
Pyrrolo[2,3-d]pyrimidines | TbPTR1 | Enzyme inhibition (Kᵢₐₚₚ ~0.137 μM) | [2] |
N-substituted 2,4-diaminopteridines | Lipoxygenase/ROS | Antioxidant/anti-inflammatory | [6] |
6-Methylpteridine-2,4-diamine | Chemical precursor | Synthetic intermediate | [5] |
7-Chloro-6-methylpteridine-2,4-diamine (C₇H₇ClN₆; CAS 708-74-7) exemplifies strategic functionalization of the pteridine core to optimize drug-like properties. This compound features three critical modifications:
This specific substitution pattern synergistically enhances target engagement. In silico analyses reveal that 7-chloro-6-methylpteridine-2,4-diamine exhibits favorable physicochemical properties (cLogP ≈ 0.75–1.88; molecular weight = 198.63 g/mol), aligning with Lipinski's parameters for drug-likeness [5] [7]. The chloro group at C7 additionally reduces susceptibility to metabolic oxidation compared to unsubstituted analogs, potentially improving metabolic stability.
Table 2: Structure-Activity Relationship (SAR) Analysis of Pteridine Modifications
Position | Substituent | Effect on Target Engagement | Enzyme Inhibition (Kᵢ/IC₅₀) |
---|---|---|---|
2 | -NH₂ | Critical H-bond donor to TbPTR1 Asp161 and backbone carbonyls | < 1 μM [2] |
4 | -NH₂ | H-bond to TbPTR1 Tyr174 and cofactor phosphate | < 1 μM [2] |
6 | -CH₃ | Fills hydrophobic pocket (Leu209, Pro210, Met213); boosts membrane permeability | ~0.35 μM [2] [5] |
7 | -Cl | Blocks nucleophilic addition; directs electrophilic chemistry; enhances metabolic stability | Not tested [5] [7] |
The therapeutic exploration of pteridines originated with the discovery of folic acid (pteroyl-L-glutamic acid) and its antagonists like methotrexate – a cornerstone anticancer and immunosuppressive agent [3] [6]. The structural similarity between pteridine-based cofactors and parasitic metabolic vulnerabilities subsequently propelled their investigation in tropical diseases:
Antiparasitic Research:
Anticancer Research:
Table 3: Historical Evolution of Key Pteridine Therapeutics
Time Period | Antiparasitic Milestones | Anticancer Milestones |
---|---|---|
Pre-2000 | Folic acid metabolism studies in parasites | Methotrexate development |
2000–2010 | PTR1 validated as essential target in trypanosomes | Triamterene identified as potassium-sparing diuretic |
2010–2020 | Pyrrolopyrimidine inhibitors show in vivo trypanocidal activity | 2,4-Diaminopteridines developed as lipoxygenase inhibitors |
2020–Present | Hybrid PTR1/DHFR inhibitors to combat resistance | Antiparasitic pteridines (e.g., ivermectin) repurposed for cancer |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0